Cas no 2171703-90-3 (2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
- 2171703-90-3
- 2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid
- EN300-1559607
-
- インチ: 1S/C28H34N2O5/c1-2-24(27(32)33)29-26(31)16-25(18-10-4-3-5-11-18)30-28(34)35-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,18,23-25H,2-5,10-11,16-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: HQBCJAUZCIYKTQ-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NC(C(=O)O)CC)=O)C1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559607-0.05g |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1559607-0.1g |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1559607-100mg |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1559607-0.5g |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1559607-5.0g |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559607-10.0g |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1559607-50mg |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1559607-250mg |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1559607-5000mg |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1559607-2.5g |
2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171703-90-3 | 2.5g |
$6602.0 | 2023-06-05 |
2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acidに関する追加情報
Introduction to 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid (CAS No. 2171703-90-3)
2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171703-90-3, is a specialized organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit structural complexity, making it a subject of interest for medicinal chemists and biologists exploring novel therapeutic agents. The presence of functional groups such as the cyclohexyl moiety, the fluorenylmethoxycarbonyl (Fmoc) protecting group, and the amidobutanoic acid backbone suggests diverse chemical reactivity and biological interactions.
The Fmoc group is particularly noteworthy, as it is commonly employed in peptide synthesis as a protective group for amino groups. The incorporation of this moiety in 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid implies potential applications in peptide mimetics or as an intermediate in the synthesis of more complex biomolecules. The cyclohexyl substituent enhances the steric bulk of the molecule, which can influence its solubility, metabolic stability, and binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and binding interactions of such compounds with high precision. Studies indicate that molecules with structural analogs of 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid exhibit promising activity against various biological pathways, including enzyme inhibition and receptor binding. For instance, modifications in the fluorenylmethoxycarbonyl moiety have been shown to modulate the bioavailability and efficacy of drug candidates in preclinical studies.
The amidobutanoic acid backbone is another key feature that contributes to the compound's versatility. This structural unit is frequently found in natural products and synthetic drugs due to its ability to form hydrogen bonds and stabilize molecular conformations. In particular, derivatives of amidobutanoic acid have been investigated for their potential as protease inhibitors, which are critical in treating inflammatory diseases and cancer. The combination of these features in 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid makes it a valuable scaffold for further derivatization and optimization.
Current research trends suggest that compounds incorporating fluorene-based moieties are gaining attention due to their unique photophysical properties and stability under various conditions. For example, fluorene derivatives have been explored as fluorescent probes in cellular imaging and as components in light-emitting diodes (LEDs). In pharmaceutical applications, these compounds may serve as bioisosteres or scaffolds for developing new drugs with improved pharmacological profiles. The presence of the fluorenylmethoxycarbonyl group in 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid aligns with this trend, suggesting potential utility in both academic research and industrial drug development.
The synthesis of 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid presents challenges due to its complex structure. However, modern synthetic methodologies, including solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions, have made it feasible to construct such molecules with high yield and purity. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for characterizing the compound's structure and confirming its identity.
In terms of biological activity, preliminary studies on structurally related compounds suggest that derivatives of 2-( substituted)cyclohexyl-amino-propanoic acids may exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The Fmoc group can be removed under specific conditions to generate a free amine, which could then be further functionalized for targeted drug delivery or conjugation with other biomolecules. This flexibility makes 2-( substituted)cyclohexyl-amino-propanoic acids, including our target compound, a versatile platform for drug discovery.
The use of computational tools has further accelerated the development process by allowing virtual screening of large libraries of compounds for potential hits. Machine learning models trained on experimental data can predict the binding affinity of virtual compounds to biological targets, reducing the need for extensive wet-lab experimentation. By integrating these computational approaches with traditional synthetic chemistry, researchers can efficiently explore the chemical space around known active molecules like those based on the cyclohexyl-amino-propanoic acid scaffold.
Future directions in research may involve exploring analogs of 2-( substituted)cyclohexyl-amino-propanoic acids that exhibit enhanced selectivity or reduced toxicity compared to existing drugs. For instance, modifications at the position adjacent to the amide bond could alter the compound's interaction with biological targets while maintaining overall structural integrity. Such fine-tuning is crucial for optimizing drug candidates before they enter clinical trials.
The growing emphasis on green chemistry principles has also influenced synthetic strategies for complex molecules like our target compound. Catalytic methods that minimize waste generation are being preferred over traditional multi-step syntheses involving harsh reagents or extensive purification steps. Advances in continuous flow chemistry have enabled scalable production of fine chemicals while adhering to environmental regulations.
In conclusion, 2-( substituted)cyclohexyl-amino-propanoic acids, exemplified by 2-(3-cyclohexyl)-3-{(9H-fluoren - 9 - ylmethox y carb on y l )a min o }pr o p an ami do bu tan o ic ac i d ( CAS No . 2171703 - 90 - 3 ), represent an exciting area of pharmaceutical research with significant therapeutic potential . Their structural complexity , combined wi th functional groups such as cyc lo hex y l , F m oc , a nd amid obutan o ic ac id moieties , make them valuable scaffolds f or drug discovery . As computational methods improve a nd synthe tic te chniques evolv e, opportunities will arise t o explo re th e full p otential o f thi s class o f compoun ds i n develop ing n e w m ed icines t hat address unmet medical needs .
2171703-90-3 (2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid) 関連製品
- 2171619-17-1(3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)
- 1443307-44-5(2-(4-pentylsulfanylphenyl)ethanol)
- 851802-08-9(1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 50289-16-2(4-(aminomethyl)oxan-4-amine)
- 1190309-88-6(7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine)
- 1353968-95-2([Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid)
- 2034451-65-3(3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine)
- 2028581-83-9({1-(3-methylpyridin-4-yl)methylazetidin-2-yl}methanamine)
- 5525-72-4(4-(4-Chlorophenyl)phenylacetic acid)
- 1544821-79-5(4-amino-3-(thian-3-yl)butanoic acid)




